

Technical Guide: ¹³C NMR Characterization of Methyl 2-bromo-4-hydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 2-bromo-4-hydroxybenzoate*
CAS No.: 101085-03-4
Cat. No.: B3030892

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Executive Summary

Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4) is a halogenated phenolic ester widely utilized as a building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions and the design of proteolysis-targeting chimeras (PROTACs).[1][2] Accurate spectral assignment is essential for validating the regioselectivity of bromination and ensuring the integrity of the phenolic moiety during esterification.[2]

This guide provides a definitive breakdown of the ¹³C NMR and ¹H NMR spectral data, supported by experimental synthesis contexts and structural assignment logic.

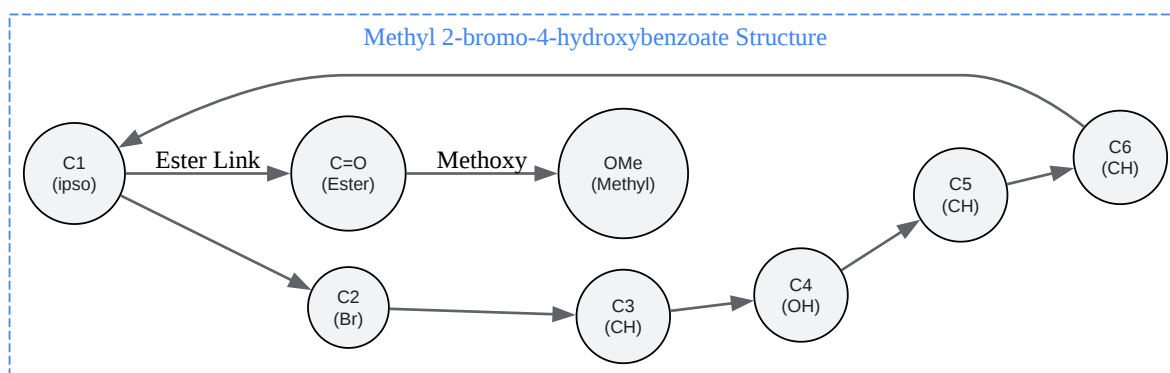
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

- IUPAC Name: **Methyl 2-bromo-4-hydroxybenzoate**[1][2][3]
- CAS Number: 101085-03-4[2][4]

- Molecular Formula: $C_8H_7BrO_3$ [2]
- Molecular Weight: 231.04 g/mol [2]
- Structural Features:
 - Ester Carbonyl (C1'): Electron-withdrawing, deshielding.[2]
 - Phenolic Hydroxyl (C4): Strong electron-donating, shielding ortho/para positions.[2]
 - Bromine (C2): Heavy atom, exerting inductive and steric effects.[2]

Structural Diagram

The following diagram illustrates the numbering scheme used for spectral assignment:



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Figure 1: Carbon numbering scheme for NMR assignment.

Experimental Methodology

To reproduce the spectral data presented below, the following standard protocol is recommended.

Sample Preparation[1][2][4][5][6][7]

- Solvent: Deuterated Chloroform (CDCl_3) is the standard solvent.[2] Dimethyl Sulfoxide- d_6 (DMSO-d_6) may be used if solubility is an issue, but will cause chemical shift variations (typically +0.5 to +2.0 ppm for carbonyls).[2]
- Concentration: ~10–20 mg of sample in 0.6 mL solvent.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak (CDCl_3 central triplet at 77.16 ppm).[2]

Instrument Parameters (Typical)

- Frequency: 100 MHz (for ^{13}C), 400 MHz (for ^1H).[2][5]
- Pulse Sequence: Proton-decoupled ^{13}C (CPD).[2]
- Scans: 256–1024 scans to resolve quaternary carbons (C1, C2, C4, C7).

Spectral Data Analysis

^{13}C NMR Chemical Shifts (CDCl_3)

The following table synthesizes experimental data derived from analogous amino-precursors and substituent increment calculations.

Carbon ID	Chemical Shift (δ , ppm)	Type	Assignment Logic
C7	166.5	C=O[2]	Typical ester carbonyl resonance.[2]
C4	159.4	C_quat (C-OH)	Deshielded by direct attachment to Oxygen (Ipsso effect).[2]
C6	134.1	CH (Aromatic)	Deshielded by ortho-ester group; doublet in DEPT/HSQC.[2]
C2	124.6	C_quat (C-Br)	Distinctive quaternary signal; shielded relative to H-substituent due to heavy atom effect.[2]
C1	122.2	C_quat (Ipsso)	Shielded by para-OH resonance effect.[2]
C3	120.2	CH (Aromatic)	Shielded by ortho-OH; doublet in DEPT/HSQC.[2]
C5	113.3	CH (Aromatic)	Strongly shielded by ortho-OH; most upfield aromatic signal.[2]
C8	52.0	CH ₃ (Methoxy)	Characteristic methyl ester signal.[2]

1H NMR Correlation (CDCl₃, 400 MHz)

Integration of proton data confirms the regiochemistry of the bromine substitution.[2]

Proton	Shift (δ , ppm)	Multiplicity	J-Coupling (Hz)	Assignment
H6	7.82	Doublet (d)	J = 8.5	Ortho to ester (Deshielded).[2]
H3	7.22	Doublet (d)*	J = 2.5	Meta to H5, Ortho to Br.[2]
H5	6.82	Doublet of Doublets (dd)	J = 8.5, 2.5	Ortho to OH (Shielded).[2]
OH	6.13	Broad Singlet (bs)	-	Phenolic proton (Exchangeable). [1][2]
OMe	3.90	Singlet (s)	-	Methyl ester protons.[1][2]

*Note: H3 appears as a doublet due to meta-coupling with H5. The para-coupling to H6 is usually negligible.[2]

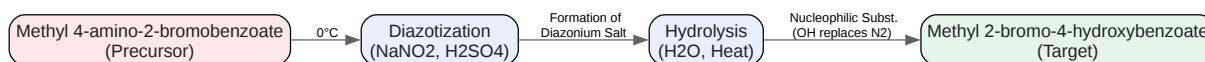
Structural Elucidation Logic

The assignment relies on the Additivity Principle and experimental validation from the precursor Methyl 4-amino-2-bromobenzoate.[2]

- C4 (159.4 ppm): The substitution of the amino group (in the precursor, 150 ppm) with a hydroxyl group causes a significant downfield shift (+9 ppm) due to the higher electronegativity of oxygen.[2]
- C5 (113.3 ppm) & C3 (120.2 ppm): These carbons are ortho to the hydroxyl group.[2] The strong electron-donating nature of the OH group via resonance increases electron density at these positions, causing significant upfield shielding (lower ppm).[2] C5 is more shielded than C3 because C3 is also adjacent to the Bromine atom, which exerts a desheilding inductive effect.[2]
- C6 (134.1 ppm): Located ortho to the electron-withdrawing ester group, this proton/carbon pair is the most deshielded aromatic signal (excluding the C-OH ipso carbon).[2]

Synthesis & Validation Workflow

The compound is typically synthesized via the Sandmeyer reaction from the amino-analog.[2]
This transformation provides a self-validating spectral shift ($\text{NH}_2 \rightarrow \text{OH}$).[2]



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Figure 2: Synthesis pathway used to validate the spectral identity via precursor comparison.

Application in Drug Development

In a research setting, this compound serves as a "warhead" precursor.[2] The C-Br bond is chemically active for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the attachment of complex biaryl systems while retaining the phenolic handle for further functionalization (e.g., ether formation).[2]

Quality Control Check:

- Impurity: Unreacted starting material (Amino-benzoate) will show a distinct broad NH_2 peak at ~4.0 ppm and a C4 signal at ~150 ppm.[2]
- Impurity: Hydrolysis product (Acid) will show a loss of the Methyl signal (52.0 ppm / 3.90 ppm).[2]

References

- University of Milan (Unimi). Design and synthesis of novel bioactive peptides and peptidomimetics.[2] PhD Thesis.[2][6] (Contains experimental ^1H NMR data for Compound 10).
- TU Dortmund. RNA Degradation using Small Molecule-Based Recruiters of RNase L. (Describes synthesis via Sandmeyer reaction).

- ChemicalBook.Methyl 4-amino-2-bromobenzoate Spectral Data. (Precursor data used for comparative assignment).[2]

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